molecular formula C18H20N2 B1332785 [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine CAS No. 356092-30-3

[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine

Cat. No.: B1332785
CAS No.: 356092-30-3
M. Wt: 264.4 g/mol
InChI Key: WCTSRWDGSJARLG-UHFFFAOYSA-N
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Description

Chemical Characterization and Properties

Structural Identification

IUPAC Nomenclature and Alternative Designations

The compound is formally designated under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system as 2-(1H-indol-3-yl)-N-[(2-methylphenyl)methyl]ethanamine. This systematic name clearly delineates the structural components of the molecule, specifically identifying the indole core, the ethylamine linker, and the 2-methylbenzyl substituent. Alternative chemical designations for this compound include the more commonly used descriptive name [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine, which provides a straightforward representation of the molecular architecture. The compound is also referenced in chemical databases using various synonym forms that emphasize different aspects of its structural organization.

The nomenclature reflects the compound's classification within the tryptamine family, where the base tryptamine structure consists of an indole ring system connected to an ethylamine chain. The specific modification in this compound involves the substitution of one hydrogen atom on the terminal amine group with a 2-methylbenzyl moiety, creating the distinctive chemical signature that characterizes this particular derivative. This naming convention facilitates precise identification within chemical databases and ensures consistent reference across scientific literature.

CAS Registry Information (356092-30-3)

The Chemical Abstracts Service (CAS) has assigned the unique registry number 356092-30-3 to this compound. This CAS number serves as the definitive identifier for the compound across international chemical databases, regulatory systems, and commercial suppliers. The registration provides essential traceability for research applications and ensures accurate identification in scientific communications. The CAS registry entry confirms the compound's status as a distinct chemical entity with well-defined structural parameters and compositional characteristics.

The CAS registration system maintains comprehensive records of the compound's chemical identity, including verified structural information and associated molecular properties. This registry number facilitates access to standardized safety data sheets, regulatory compliance information, and commercial availability data from authorized suppliers. The systematic cataloging under this CAS number ensures that researchers and industry professionals can accurately identify and source the compound for legitimate research applications.

Molecular Formula and Weight (C₁₈H₂₀N₂, MW: 264.37)

The molecular formula C₁₈H₂₀N₂ defines the exact atomic composition of this compound, indicating the presence of 18 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms. This composition yields a calculated molecular weight of 264.36 to 264.4 grams per mole, depending on the precision of atomic weight values used in the calculation. The molecular formula provides essential information for stoichiometric calculations, analytical method development, and structural confirmation through spectroscopic techniques.

The atomic composition reflects the structural complexity of the compound, with the carbon framework distributed across three distinct aromatic systems: the indole core (9 carbons), the benzyl substituent (7 carbons), and the connecting ethyl linker (2 carbons). The hydrogen distribution accommodates the aromatic nature of the molecule while maintaining the saturated character of the ethylamine bridge and the methyl substituent. The two nitrogen atoms are strategically positioned within the indole ring system and the terminal amine functionality, contributing to the compound's potential for hydrogen bonding and electronic interactions.

Physical and Chemical Properties

Spectroscopic Characterization

Spectroscopic analysis of this compound reveals characteristic features consistent with its tryptamine derivative structure. Nuclear magnetic resonance (NMR) spectroscopy provides detailed insights into the molecular architecture, with proton NMR showing distinct signals corresponding to the various aromatic and aliphatic regions of the molecule. The indole ring system typically exhibits characteristic chemical shifts in the aromatic region, while the ethylamine linker appears in the aliphatic range with specific coupling patterns that confirm the structural connectivity.

Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support structural identification. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the calculated molecular weight of 264.36, with characteristic fragmentation patterns that reflect the loss of specific molecular fragments such as the benzyl group or portions of the indole system. Infrared spectroscopy reveals characteristic absorption bands for the indole N-H stretch, aromatic C-H stretches, and the secondary amine functionality, providing additional confirmation of the structural features.

Crystallographic Analysis

Limited crystallographic data is available for this compound in its free base form, though computational studies suggest specific conformational preferences based on the molecular structure. The compound's crystallographic properties are influenced by the conformational flexibility of the ethylamine linker and the orientation of the 2-methylbenzyl substituent relative to the indole core. Intermolecular interactions in the solid state likely involve hydrogen bonding between the indole N-H group and the secondary amine functionality of adjacent molecules.

Theoretical calculations indicate that the molecule adopts preferred conformations that minimize steric interactions between the bulky aromatic systems while optimizing potential intramolecular interactions. The 2-methyl substituent on the benzyl ring introduces additional conformational considerations that influence the overall molecular geometry and packing arrangements in the crystalline state. These structural features contribute to the compound's physical properties and influence its behavior in various chemical environments.

Solubility Parameters

Solubility characteristics of this compound reflect its amphoteric nature and structural complexity. Computational predictions suggest limited water solubility, with estimated values ranging from 4.77 to 7.27 milligrams per liter. This low aqueous solubility is consistent with the compound's lipophilic character, which derives from the extensive aromatic system and the hydrophobic 2-methylbenzyl substituent. The presence of the secondary amine functionality provides some polar character that enhances solubility in protic solvents and enables salt formation for improved handling properties.

The compound demonstrates enhanced solubility in organic solvents, particularly those capable of hydrogen bonding interactions or aromatic solvation. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide likely provide excellent solvation due to their ability to interact with both the aromatic systems and the amine functionality. The solubility profile influences the compound's bioavailability characteristics and determines appropriate formulation strategies for research applications.

Property Value Method
Water Solubility 4.77-7.27 mg/L Computational Prediction
Molecular Weight 264.36 g/mol Calculated
Melting Point 157.46°C Estimated
Boiling Point 400.77-421.54°C Computational Prediction
Density 1.15 g/cm³ Estimated
Flash Point 241.26°C Estimated

Structural Isomers and Related Analogues

[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine

The structural isomer [2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine represents a positional isomer where the methyl substituent is located at the 3-position of the benzyl ring rather than the 2-position. This compound, identified by CAS number 436099-76-2, shares the identical molecular formula C₁₈H₂₀N₂ and molecular weight of 264.4 grams per mole with the 2-methyl isomer. The positional difference in methyl substitution creates distinct steric and electronic environments that influence the compound's chemical behavior and potential biological activities.

Comparative analysis reveals that the 3-methyl substitution pattern alters the spatial arrangement of the benzyl substituent relative to the indole core, potentially affecting conformational preferences and intermolecular interactions. The meta-position of the methyl group in the 3-methyl isomer creates different steric hindrance patterns compared to the ortho-position in the 2-methyl variant. These structural differences manifest in altered physical properties, including modified solubility profiles, crystalline structures, and spectroscopic characteristics that distinguish the two isomers.

Oxalate Salt Derivatives

Salt formation with oxalic acid provides an important derivative of the 3-methyl isomer, specifically [2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine oxalate. This salt derivative exhibits significantly different physical and chemical properties compared to the free base compounds, with a molecular formula of C₂₀H₂₂N₂O₄ and molecular weight of 354.4 grams per mole. The oxalate salt formation improves handling characteristics, enhances stability, and modifies solubility properties to facilitate research applications and analytical procedures.

The oxalate salt demonstrates improved crystallinity and defined melting characteristics compared to the free base compounds. Salt formation neutralizes the basic amine functionality through protonation, creating ionic interactions with the oxalate dianion that stabilize the crystalline structure. This ionic character enhances water solubility while maintaining the essential structural features of the parent compound. The oxalate salt serves as a convenient form for storage, handling, and analytical standardization in research applications.

Structure-Property Relationships

Structure-property relationships within this series of tryptamine derivatives reveal the significant impact of substitution patterns on molecular behavior. The position of the methyl substituent on the benzyl ring creates distinct steric environments that influence conformational preferences and intermolecular interactions. The 2-methyl substitution in this compound introduces ortho-effects that may restrict rotation around the benzyl-nitrogen bond, potentially leading to more defined conformational preferences compared to the 3-methyl isomer.

Electronic effects associated with methyl substitution patterns also contribute to observed property differences. The electron-donating nature of methyl groups influences the electron density distribution within the aromatic systems, affecting chemical reactivity and spectroscopic properties. These electronic modifications can alter the basicity of the amine functionality and influence the compound's behavior in various chemical environments. The systematic study of these structure-property relationships provides valuable insights for understanding the molecular basis of chemical behavior and guides the design of related compounds with targeted properties.

Compound CAS Number Methyl Position Molecular Weight Form
This compound 356092-30-3 2-position 264.36 g/mol Free base
[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine 436099-76-2 3-position 264.4 g/mol Free base
[2-(1H-Indol-3-yl)-ethyl]-(3-methyl-benzyl)-amine oxalate - 3-position 354.4 g/mol Oxalate salt

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(2-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2/c1-14-6-2-3-7-15(14)12-19-11-10-16-13-20-18-9-5-4-8-17(16)18/h2-9,13,19-20H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTSRWDGSJARLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365779
Record name 2-(1H-Indol-3-yl)-N-[(2-methylphenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356092-30-3
Record name 2-(1H-Indol-3-yl)-N-[(2-methylphenyl)methyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine, an indole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroactive effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18N(Molecular Weight 238 33 g mol)\text{C}_{16}\text{H}_{18}\text{N}\quad (\text{Molecular Weight 238 33 g mol})

This compound features an indole ring system which is crucial for its biological activities. The indole moiety allows for interactions with various biological targets, mimicking neurotransmitters and influencing receptor activity.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Neurotransmitter Receptors : The indole structure can bind to serotonin receptors, potentially modulating serotonergic pathways involved in mood regulation and cognition .
  • Enzymatic Interactions : The benzyl amine group may interact with enzymes related to neurotransmitter metabolism, influencing neurological processes.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)5.4Induction of apoptosis via mitochondrial pathway
MCF-7 (Breast Cancer)4.8Inhibition of cell cycle progression
HeLa (Cervical Cancer)6.3Disruption of microtubule dynamics

These results suggest that the compound may act by inducing apoptosis and disrupting normal cellular functions in cancer cells .

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial activity against various pathogens:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus0.98Effective against MRSA
Escherichia coli1.5Broad-spectrum activity
Candida albicans2.0Antifungal properties

The low minimum inhibitory concentration (MIC) values indicate strong efficacy against resistant strains such as MRSA, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several studies have explored the biological effects of indole derivatives similar to this compound:

  • Anticancer Efficacy in Animal Models : A study demonstrated that an analog of the compound significantly suppressed tumor growth in xenograft models of ovarian cancer, achieving a tumor growth suppression rate of over 100% compared to control groups .
  • Neuroprotective Effects : Research indicated that compounds with similar structures could enhance cognitive functions in animal models by modulating acetylcholine levels through inhibition of acetylcholinesterase (AChE) .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study focused on the synthesis and biological evaluation of derivatives of indole-based compounds, including [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine, reported promising results against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that are crucial for cancer cell proliferation and survival .

Mechanistic Insights

The compound's structure allows it to interact with multiple biological targets. Research indicates that it may function as an allosteric modulator for G protein-coupled receptors (GPCRs), which are significant in various signaling pathways related to cancer and central nervous system disorders . The modulation of GPCRs can lead to altered cellular responses, making this compound a candidate for drug development aimed at treating CNS disorders.

CNS Disorders

The development of allosteric modulators targeting GPCRs has been identified as a promising strategy for treating central nervous system disorders. The compound's ability to modulate receptor activity can potentially lead to novel treatments for conditions such as depression, anxiety, and schizophrenia. Research has shown that compounds with similar structures exhibit significant neuroprotective effects and can enhance cognitive function .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups, enhancing its pharmacological properties. Techniques such as the Ugi four-component reaction have been utilized to streamline the synthesis process, making it more efficient for high-throughput screening in medicinal chemistry .

Case Studies

Study Focus Findings
Suganya Murugan et al. (2025)Anticancer PropertiesIndole derivatives showed significant inhibition against breast cancer cells, suggesting potential therapeutic applications .
Neurobiology Research Group (2013)GPCR ModulationIndole-based compounds demonstrated efficacy in modulating GPCRs linked to CNS disorders, paving the way for new drug candidates .
Sigma-Aldrich Study (2013)Synthesis TechniquesHighlighted efficient synthetic pathways for indole derivatives that enhance their bioactivity and therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzyl Derivatives

provides extensive data on benzyl-substituted analogs of [2-(1H-indol-3-yl)ethyl]amine, enabling a detailed comparison of physicochemical and synthetic properties:

Table 1: Physicochemical Properties of Benzyl-Substituted Analogs
Compound (Substituent) Yield (%) Melting Point (°C) Key NMR Shifts (DMSO-$d_6$)
10 (3-Cl) 83 209–211 δ 7.74 (H2’), 7.58 (H7, H4’)
11 (3-Br) 88 216–218 δ 7.86 (H2’), 7.59 (H7, H4’)
12 (4-OH) 95 n.d. δ 6.68 (H3’, H5’)
13 (4-OCH$_3$) 78 199–200 δ 3.77 (OCH$_3$)
14 (4-CH$_3$) 73 213–214 δ 2.32 (CH$_3$)
16 (4-Cl) 85 229–230 δ 7.62 (H3’, H5’)
17 (4-Br) 86 238–240 δ 7.86 (H2’)

Key Observations:

  • Substituent Effects on Melting Points : Halogenated derivatives (Cl, Br) exhibit higher melting points (209–240°C) compared to electron-donating groups (e.g., 4-OCH$_3$: 199°C), likely due to increased molecular symmetry and intermolecular halogen bonding .
  • Synthetic Yields : The 4-hydroxy derivative (12) achieved the highest yield (95%), possibly due to reduced steric hindrance, while bulky substituents like 4-CH$_3$ (14) yielded 73%, suggesting steric effects may hinder reaction efficiency .
  • NMR Trends : Electron-withdrawing groups (e.g., Cl, Br) deshield aromatic protons (e.g., H2’ at δ 7.74–7.86), whereas electron-donating groups (e.g., OCH$_3$) shift methoxy protons to δ 3.77 .

Tryptamine Derivatives with Modified Side Chains

and highlight the role of side-chain modifications in biological activity:

  • PDAT vs. PAT: PDAT ([2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine) exhibits noncompetitive inhibition of indolethylamine-N-methyltransferase (INMT), while PAT (lacking dimethyl groups) shows reduced activity. This underscores the importance of alkylation in enhancing inhibitory potency .
  • Triazine Derivatives: Compounds like N2-(2-(1H-Indol-3-yl)ethyl)-N4-(2-((3-Fluorophenyl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine (11) demonstrate how incorporating the indole ethylamine moiety into heterocyclic systems (e.g., triazines) can modulate bioactivity, with yields ranging from 52–81% .

The 2-methylbenzyl group in the target compound may similarly enhance lipophilicity and receptor affinity compared to simpler alkyl chains.

Heterocyclic and Aromatic Substitutions

, and 20 describe indole ethylamine derivatives with non-benzyl substituents:

  • Pyrrole and Pyridine Derivatives : [2-(1H-Indol-3-yl)-ethyl]-(1-methylpyrrol-2-ylmethyl)-amine () and [2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine () introduce nitrogen-containing heterocycles, which may alter electronic properties and hydrogen-bonding capacity compared to benzyl groups .
  • Chlorophenyl Substitution : 2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethan-1-amine () features a chlorinated aromatic ring directly attached to the ethylamine chain, demonstrating structural flexibility in designing indole-based compounds .

Structural and Functional Implications

  • Receptor Binding : Analogs in with halogenated benzyl groups (e.g., 4-Cl, 4-Br) likely exhibit enhanced 5-HT2 receptor binding due to increased lipophilicity and π-π interactions, whereas hydrophilic groups (e.g., 4-OH) may reduce CNS penetration .
  • Synthetic Accessibility : Microwave-assisted synthesis () and Pictet-Spengler reactions () offer efficient routes to indole ethylamine derivatives, though yields vary with substituent complexity .

Preparation Methods

Tandem Three-Component Coupling via Catalytic N-Methylation

A highly effective method for synthesizing tertiary amines structurally related to [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine involves a tandem three-component coupling of amines, aldehydes, and methanol catalyzed by iridium complexes under mild conditions.

  • Procedure : The reaction is carried out under an inert argon atmosphere using oven-dried glassware. The amine (e.g., 2-(1H-indol-3-yl)ethylamine), an aldehyde (such as 2-methylbenzaldehyde), a catalytic amount of an iridium complex (0.2 mol%), and cesium carbonate (20 mol%) are combined in dry methanol. The mixture is heated at 100 °C for 16 hours.

  • Purification : The crude product is purified by column chromatography on silica gel using ethyl acetate/hexane as the eluent.

  • Mechanism Insights : The reaction proceeds via initial imine formation between the amine and aldehyde, followed by catalytic N-methylation using methanol as the methyl source. The iridium catalyst facilitates hydrogen transfer steps, enabling efficient tertiary amine formation.

  • Yields and Reproducibility : Yields for similar tertiary amines range from moderate to high (typically 66–86%), with reproducible results under optimized conditions.

  • Kinetic and Isotope Studies : Kinetic isotope effect studies using CH3OH and CD3OD indicate a significant isotope effect (kC-H/kC-D = 2.77), supporting the involvement of C-H bond cleavage in the rate-determining step.

Parameter Condition/Value
Catalyst Iridium complex (0.2 mol%)
Base Cesium carbonate (20 mol%)
Solvent Dry methanol
Temperature 100 °C
Reaction time 16 hours
Atmosphere Argon
Purification Silica gel chromatography
Typical yield 66–86%

Microflow Reactor Synthesis of Indol-3-ylmethyl Electrophiles

The preparation of the key intermediate, (1H-indol-3-yl)methyl electrophile, which is crucial for subsequent nucleophilic substitution to form the target amine, has been advanced by microflow technology.

  • Challenges in Batch Synthesis : Traditional batch methods for preparing (1H-indol-3-yl)methyl halides suffer from rapid dimerization and oligomerization, leading to low yields and impure products.

  • Microflow Approach : The electrophile is generated in situ by halogenation (e.g., using PBr3) of indole-3-methanol under precisely controlled conditions (temperature, reaction time) in a microflow reactor.

  • Key Parameters :

    • Reaction time as short as 0.02 seconds.
    • Mild temperature (around 25 °C).
    • Dilute conditions (0.0500 M) to suppress side reactions.
  • Advantages :

    • Rapid generation and immediate consumption of the electrophile prevent side reactions.
    • High yields (up to 93 ± 2%) of the desired product.
    • Applicability to a variety of nucleophiles, including secondary amines, to form tertiary amines.
Parameter Condition/Value
Electrophile generation PBr3 halogenation of indole-3-methanol
Concentration 0.0500 M
Temperature 25 °C
Reaction time 0.02 s (generation), 0.1 s (substitution)
Reactor type Microflow reactor
Yield Up to 93%
  • Structural Verification : Products were confirmed by NMR and X-ray crystallography, ensuring the correct formation of the indole derivatives without undesired rearrangements.

Notes on Side Reactions and Structural Revisions

  • Attempts to reproduce some previously reported batch syntheses of (1H-indol-3-yl)methyl halides failed due to instability and side reactions.

  • Structural revisions of some indole derivatives were necessary based on detailed NMR and crystallographic analyses, highlighting the importance of rigorous characterization.

Comparative Analysis of Preparation Methods

Aspect Tandem Three-Component Coupling Microflow Electrophile Generation
Reaction Type Catalytic N-methylation via coupling In situ halogenation and nucleophilic substitution
Catalyst Iridium complex None (halogenation reagent PBr3)
Reaction Conditions 100 °C, 16 h, argon atmosphere 25 °C, milliseconds, microflow reactor
Purification Column chromatography Direct product isolation post-reaction
Yield Range 66–86% Up to 93%
Side Reactions Minimal under optimized conditions Dimerization/oligomerization suppressed by rapid flow
Scalability Suitable for preparative scale High precision, suitable for small-scale rapid synthesis

Summary of Research Findings

  • The tandem three-component coupling method provides a robust and scalable route to tertiary amines like this compound with good yields and reproducibility.

  • Microflow technology enables the controlled generation of highly reactive (1H-indol-3-yl)methyl electrophiles, overcoming limitations of batch synthesis and enabling rapid nucleophilic substitution to form the target amine.

  • Detailed mechanistic studies, including kinetic isotope effects and intermediate identification, support the proposed catalytic cycles and reaction pathways.

  • Structural verification by NMR and X-ray crystallography ensures the integrity of the synthesized compounds.

Q & A

Q. What are the optimal synthetic routes for [2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution. For example, indole derivatives (e.g., 3-indoleethylamine) can react with 2-methylbenzyl halides in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF. Optimization includes:

  • Temperature control : Maintain 80–100°C to balance reactivity and side-product formation.
  • Catalyst selection : Use NaBH₄ or Pd/C for reductive steps to improve yields (e.g., ~73–95% for similar indole derivatives) .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for indole NH (~10.9 ppm), aromatic protons (7.0–7.6 ppm), and benzyl CH₂ (4.1–4.3 ppm). Compare with analogs like N-(3-chlorobenzyl)-[2-(indol-3-yl)ethyl]amine .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 265.1705 (calculated for C₁₈H₂₀N₂).
  • X-ray crystallography : Resolve stereochemistry using SHELX software for small-molecule refinement (e.g., R-factor <0.05) .

Q. What preliminary biological screening methods are recommended for this compound?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli (MIC range: 8–64 µg/mL for indole analogs) .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to establish IC₅₀ values.
  • Receptor binding : Screen for 5-HT₂A/5-HT₆ receptor affinity via radioligand displacement assays (e.g., [³H]-LSD competition) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for indole derivatives be resolved?

Methodological Answer: Discrepancies often arise from:

  • Structural variations : Substituents (e.g., halogen vs. methoxy groups) alter steric/electronic profiles. For example, 4-chlorobenzyl analogs show higher antimicrobial activity than methoxy derivatives .
  • Assay conditions : Standardize inoculum size (1×10⁵ CFU/mL) and solvent controls (DMSO ≤1% v/v) to minimize variability .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to compare activity across studies (p<0.05 significance threshold) .

Q. What computational strategies predict receptor binding and selectivity for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with 5-HT₂A (PDB: 6WGT). Key residues (e.g., ASP155, SER159) form hydrogen bonds with the indole NH and benzyl groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).
  • Free energy calculations : MM-PBSA analysis quantifies ΔGbinding (e.g., −7.0 kcal/mol for AR ligand interactions) .

Q. How can crystallographic data for this compound be analyzed using SHELX?

Methodological Answer:

  • Data processing : Integrate diffraction data (Mo-Kα, λ=0.71073 Å) with SHELXC .
  • Structure solution : Use SHELXD for dual-space methods (e.g., Patterson seeding) to locate heavy atoms .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (R₁ <5% for I>2σ(I)) .

Q. How do structural modifications (e.g., halogenation) affect pharmacological properties?

Methodological Answer:

  • Electron-withdrawing groups (e.g., Cl, Br): Enhance metabolic stability (t₁/₂ >2 hrs in microsomes) but reduce solubility (logP >3.5) .
  • Hydrophilic substituents (e.g., OH, OCH₃): Improve aqueous solubility (logS >−4) but may decrease BBB penetration .
  • Quantitative SAR : Use CoMFA/CoMSIA to correlate substituent descriptors (σ, π) with activity (q² >0.5) .

Q. What challenges arise in QSAR modeling for indole-based amines?

Methodological Answer:

  • Descriptor selection : Prioritize 3D descriptors (e.g., molecular polarizability, dipole moment) over 2D .
  • Data curation : Exclude compounds with undefined stereochemistry or mixed conformers.
  • Validation : Apply leave-one-out cross-validation (LOO-CV) and external test sets (R² >0.7 for robust models) .

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